molecular formula C16H23N3O5 B1293433 Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1017782-79-4

Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B1293433
M. Wt: 337.37 g/mol
InChI Key: ANJMFNJMNNJGRU-UHFFFAOYSA-N
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Patent
US09174946B2

Procedure details

To a solution of tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate (I1) (1.90 g, 5.63 mmol) in methanol (20 mL) and ethyl acetate (80 mL) was added 10% Pd/C (0.500 g). The mixture was evacuated and backfilled three times with hydrogen gas then stirred under a hydrogen atmosphere for 18 hours. The crude reaction mixture was filtered through a plug of Celite, washing with ethyl acetate and the filtrate evaporated in vacuo then dried under high vacuum to give a dark red viscous oil. The oil was suspended in a 2:1 solution of diethyl ether and petroleum ether (15 mL) and sonicated for 3 minutes. The resulting mixture was evaporated in vacuo and dried under high vacuum to give the title compound (I2) (1.55 g, 89%) as a dark red solid; 1H NMR (300 MHz, d6-DMSO) δ 1.47 (s, 9H), 2.97 (t, 4H, J=4.7 Hz), 3.57 (t, 4H, J=4.7 Hz), 3.83 (s, 3H), 6.40 (dd, 1H, J=8.3, 2.1 Hz), 6.50 (d, 1H, J=2.0 Hz) and 6.64 (d, 1H, J=8.3 Hz). LCMS Method B: rt 5.02 min; m/z 308.3 [M+H]+.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
petroleum ether
Quantity
15 mL
Type
solvent
Reaction Step Three
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:14][CH2:13]2)[CH:6]=[CH:7][C:8]=1[N+:9]([O-])=O.C(OCC)C>CO.C(OCC)(=O)C.[Pd]>[NH2:9][C:8]1[CH:7]=[CH:6][C:5]([N:12]2[CH2:17][CH2:16][N:15]([C:18]([O:20][C:21]([CH3:22])([CH3:23])[CH3:24])=[O:19])[CH2:14][CH2:13]2)=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OCC
Step Three
Name
petroleum ether
Quantity
15 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
then stirred under a hydrogen atmosphere for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evacuated
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a plug of Celite
WASH
Type
WASH
Details
washing with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
then dried under high vacuum
CUSTOM
Type
CUSTOM
Details
to give a dark red viscous oil
CUSTOM
Type
CUSTOM
Details
sonicated for 3 minutes
Duration
3 min
CUSTOM
Type
CUSTOM
Details
The resulting mixture was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=C(C=C(C=C1)N1CCN(CC1)C(=O)OC(C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.